molecular formula C10H9NO2S B091787 2-Ethyl-1,3-benzothiazole-6-carboxylic acid CAS No. 17142-85-7

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

Cat. No. B091787
CAS RN: 17142-85-7
M. Wt: 207.25 g/mol
InChI Key: UYVINKDREZDAEG-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The ethyl group at the 2-position and the carboxylic acid group at the 6-position are indicative of potential reactivity and functional group transformations that can be applied in various synthetic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of benzotriazole intermediates. For instance, 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones can be cyclized to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, respectively . Additionally, ethyl (benzothiazol-2-ylsulfonyl)acetate serves as a precursor for malonic ester-type syntheses of carboxylic acids and esters, showcasing the versatility of benzothiazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as FTIR and NMR, as well as X-ray diffraction. Density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict vibrational assignments and chemical shifts, which are often in good agreement with experimental data . The molecular electrostatic potential (MEP) map can reveal sites of hydrogen bonding and other interactions within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photoarylation-photoisomerization, which leads to the synthesis of compounds with photophysical properties and singlet oxygen activation capabilities . The reactivity of the benzothiazole moiety can be exploited to create a wide range of compounds, such as ethyl 2-arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates, through reactions with arylaminoisoxazolones . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield various substituted phenyl-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the compound's solubility, melting point, and reactivity. The photophysical properties of these compounds, such as absorption and fluorescence, are determined by their electronic transitions and can be studied using UV-Vis and fluorescence spectroscopy . The hydrogen bonding capabilities of benzothiazole derivatives, as evidenced by their crystal structures, play a significant role in their solid-state properties and potential applications in materials science .

Scientific Research Applications

Biomedical Applications

Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties . They possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

Antimicrobial Activity

Benzothiazole derivatives have shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli . This could be a promising application in the development of drugs for bacterial infections .

Antitumor Activity

Benzothiazole-2-thiol derivatives were evaluated effective against cancer-causing cells and have also shown anti-proliferative activities on HepG2 and MCF-7 cell line .

Industrial Applications

Benzothiazole derivatives are also used as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Anti-HIV Activity

Benzothiazole derivatives have shown potential in anti-HIV treatments . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Parkinson Activity

Benzothiazole derivatives have also been studied for their anti-Parkinson effects . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .

Anti-Diabetic Activity

Benzothiazole derivatives have shown potential in anti-diabetic treatments . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Anti-Leishmanial Activity

Benzothiazole derivatives have shown potential in anti-leishmanial treatments . They have been found to inhibit various biological pathways .

Angiogenesis Inhibitors

Benzothiazole derivatives have shown potential as angiogenesis inhibitors . They have been found to inhibit the growth of new blood vessels .

Anti-Malarial Activity

Benzothiazole derivatives have shown potential in anti-malarial treatments . They have been found to inhibit the growth of malaria parasites .

Fluorescent Pigment Dyeing Substrates

2-Arylbenzothiazole derivatives, such as 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside, act as fluorescent pigment dyeing substrates .

Bacterial Detection

Some benzothiazole derivatives are used in bacterial detection .

DNG Gyrase Inhibitors

Certain benzothiazole derivatives act as DNG gyrase inhibitors .

Anti-Melanogenesis

Benzothiazole derivatives have shown potential in anti-melanogenesis treatments .

Anti-Proliferative

Some benzothiazole derivatives have anti-proliferative properties .

Anti-Tumor Imaging Agents

Certain benzothiazole derivatives are used as anti-tumor imaging agents .

Fluorescent Probes for Analyte Detection

Benzothiazole derivatives can be used as fluorescent probes for analyte detection .

properties

IUPAC Name

2-ethyl-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVINKDREZDAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597746
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

CAS RN

17142-85-7
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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